4-(dimethylphosphoryl)-1H-pyrazole hydrochloride
Description
Significance of Pyrazole (B372694) and Organophosphorus Compounds in Contemporary Chemical and Biological Research
The foundation for the scientific interest in 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride lies in the profound importance of its two core components: pyrazoles and organophosphorus compounds.
Pyrazole derivatives are a cornerstone in modern chemistry, recognized for their wide-ranging applications in pharmaceuticals, agrochemicals, and coordination chemistry. researchgate.netrsyn.org The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties. wikipedia.org This scaffold is present in numerous commercially significant molecules, including pharmaceuticals like the anti-inflammatory drug celecoxib (B62257) and various fungicides and herbicides. wikipedia.org The versatility of the pyrazole nucleus allows for extensive functionalization, enabling chemists to fine-tune the biological and physical properties of its derivatives. nih.gov Their ability to engage in various chemical interactions makes them privileged structures in drug discovery and material science. organic-chemistry.org
Organophosphorus compounds , on the other hand, are organic compounds containing a phosphorus-carbon bond. This class is integral to numerous scientific and industrial fields. researchgate.net In medicinal chemistry, phosphonate (B1237965) groups, which are related to the phosphoryl group in the title compound, are often used as bioisosteres of carboxylic acids to modulate the biological activity of potential drug candidates. researchgate.netrsyn.org This strategy has been successfully employed in the development of antiviral and antimicrobial agents. researchgate.net Furthermore, organophosphorus compounds serve as crucial reagents in organic synthesis, as ligands in catalysis, and as key components in materials science for applications such as fire retardants. researchgate.net Their diverse roles underscore their importance in both biological and chemical research.
Rationale for Investigating this compound: Bridging Pyrazole and Phosphoryl Chemistry
The rationale for designing and studying a hybrid molecule like this compound stems from the goal of integrating the distinct and advantageous properties of both pyrazole and phosphoryl chemistries. The synthesis of such "phosphonylpyrazoles" is an attractive objective for researchers aiming to explore potential and unpredictable changes in the properties of the parent pyrazole. researchgate.net
By attaching a phosphoryl group to the pyrazole ring, chemists can create novel molecular architectures with potentially enhanced or entirely new functionalities. The phosphorus substituent can act as a modulator of biological activity, a strategy that has proven effective for antimicrobials and pesticides. researchgate.netrsyn.org The phosphonate group's ability to mimic carboxylic acids is a key tool in drug design, allowing for modifications in a molecule's polarity, acidity, and ability to interact with biological targets. rsyn.org Therefore, investigating this specific compound is driven by the hypothesis that the combination of these two important chemical moieties will result in a molecule with unique and valuable properties for applications in medicinal chemistry, agrochemistry, or materials science.
Overview of Key Research Areas and Methodological Approaches for the Compound
While specific research findings on this compound are not extensively detailed in publicly available literature, the key research areas and methodologies can be inferred from studies on the broader class of phosphonylpyrazoles.
Key Research Areas:
Pharmaceutical Development: A primary focus is the exploration of phosphonylpyrazoles as candidates for new therapeutic agents, leveraging the known biological activities of pyrazole derivatives. researchgate.net
Agrochemicals: This class of compounds is investigated for potential use as pesticides and crop protection agents, aiming to develop more effective and potentially more environmentally benign solutions for agriculture. researchgate.net
Organic Synthesis: The development of new and efficient synthetic routes to phosphonylpyrazoles is a significant area of research in itself, contributing valuable methodologies to the field of organic chemistry. rsyn.org
Coordination Chemistry: The pyrazole and phosphoryl groups can both coordinate with metal ions, making these compounds interesting ligands for creating new metal complexes with potential catalytic or material applications.
Methodological Approaches: The synthesis and characterization of compounds like this compound involve a range of standard and specialized chemical techniques.
Synthesis: General strategies for preparing phosphonylpyrazoles include:
Phosphorylation of a preformed pyrazole ring: This involves chemically adding the phosphorus group to an existing pyrazole molecule. Palladium-catalyzed cross-coupling reactions are a useful technique for this approach. rsyn.org
Ring closure of acyclic phosphorus-containing compounds: In this method, the pyrazole ring is formed from a linear precursor that already contains the phosphorus moiety. rsyn.org
Cycloaddition-based strategies: These reactions, often involving 1,3-dipolar cycloadditions, can be highly effective for constructing the pyrazole ring with the desired substituents. rsyn.org Reagents like the Bestmann-Ohira reagent are pivotal in some of these methodologies. researchgate.net
Characterization and Structural Analysis: Once synthesized, the precise structure and purity of the compound are confirmed using a suite of analytical methods. These typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 31P-NMR are essential for elucidating the molecular structure and confirming the connectivity of the atoms. nih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. nih.gov
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. nih.gov
Scope and Objectives of Academic Investigations into this compound
The academic investigation of this compound would encompass a clear set of goals aimed at contributing to the broader understanding of heterocyclic and organophosphorus chemistry.
Scope: The research would cover the entire scientific process from the initial synthesis of the molecule to the evaluation of its properties and potential applications. This includes optimizing reaction conditions, full chemical and physical characterization, and preliminary screening for biological or material properties.
Objectives:
To develop a novel and efficient synthetic route for the regioselective preparation of 4-(dimethylphosphoryl)-1H-pyrazole and its hydrochloride salt.
To thoroughly characterize the compound using modern spectroscopic and analytical techniques to confirm its chemical structure and purity.
To investigate the fundamental chemical and physical properties of the molecule, such as its stability, solubility, and reactivity.
To explore the potential of the compound in specific applications, for instance, by conducting initial screenings for antimicrobial, antifungal, or catalytic activity.
To contribute new knowledge to the structure-property relationships within the class of phosphonylpyrazoles, which can guide the future design of related compounds.
Research Data for this compound
Detailed experimental data for this specific compound is not widely available in the reviewed scientific literature. The table below reflects this lack of specific published data.
| Property | Value |
| Molecular Formula | C₅H₁₀ClN₂OP |
| Molecular Weight | 196.58 g/mol |
| Melting Point | Data not available in searched literature |
| 1H-NMR Spectral Data | Data not available in searched literature |
| 13C-NMR Spectral Data | Data not available in searched literature |
| 31P-NMR Spectral Data | Data not available in searched literature |
| Mass Spectrometry Data | Data not available in searched literature |
| Solubility | Data not available in searched literature |
Structure
3D Structure of Parent
Properties
CAS No. |
2731008-87-8 |
|---|---|
Molecular Formula |
C5H10ClN2OP |
Molecular Weight |
180.57 g/mol |
IUPAC Name |
4-dimethylphosphoryl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C5H9N2OP.ClH/c1-9(2,8)5-3-6-7-4-5;/h3-4H,1-2H3,(H,6,7);1H |
InChI Key |
LBROLWSXNNWQEN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CNN=C1.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 Dimethylphosphoryl 1h Pyrazole Hydrochloride
Strategies for the Synthesis of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride
The construction of the this compound molecule involves careful selection of starting materials and reaction pathways to ensure the correct placement of both the pyrazole (B372694) ring substituents and the dimethylphosphoryl group.
The synthesis of pyrazole derivatives traditionally relies on the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl or an equivalent synthon. chim.itphytojournal.com For the target molecule, key precursors would include a source of hydrazine and a three-carbon chain that can react to form the pyrazole core, with functionality at the central carbon to allow for the introduction of the phosphoryl group.
Common starting materials for pyrazole ring formation include:
Hydrazines: Hydrazine hydrate or hydrazine hydrochloride are frequently used to provide the N-N bond of the pyrazole ring.
1,3-Dicarbonyl Compounds: Acetylacetone and other β-diketones are classic precursors for pyrazole synthesis. phytojournal.com
Enaminones and Enaminonitriles: These compounds serve as versatile building blocks, reacting with hydrazines to form the pyrazole ring, often with high regioselectivity. rsc.orgnih.gov
Isoxazoles: Ring-transformation reactions of isoxazoles with hydrazine can yield aminopyrazoles, which can be further functionalized. chim.it
The dimethylphosphoryl group can be introduced either by using a precursor that already contains this moiety or by phosphorylating the pyrazole ring after its formation.
Achieving the synthesis of this compound typically involves a multi-step process. A common strategy involves the initial synthesis of a substituted pyrazole, followed by the introduction of the phosphoryl group and final conversion to the hydrochloride salt.
A representative multi-step approach could follow these general steps:
Cyclocondensation: Reaction of a suitable 1,3-dicarbonyl precursor with hydrazine to form the pyrazole ring. afinitica.com
Phosphorylation: Introduction of the dimethylphosphoryl group at the 4-position of the pyrazole ring.
Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride product.
Table 1: Key Considerations for Yield Optimization in Multi-step Pyrazole Synthesis
| Optimization Technique | Description |
| Catalyst Selection | Utilizing acid or base catalysts can significantly improve reaction rates and yields in the cyclocondensation step. rsc.org |
| Solvent Choice | The polarity and boiling point of the solvent can influence reaction kinetics and product solubility, affecting overall yield. |
| Temperature Control | Precise temperature management is crucial, as some reactions may require heating to proceed while others might need cooling to prevent side reactions. nih.gov |
| Purification Methods | Efficient purification of intermediates at each step, often through chromatography or recrystallization, is vital to prevent the accumulation of impurities that could hinder subsequent reactions. organic-chemistry.org |
| Protecting Groups | In complex syntheses, the use of protecting groups for sensitive functionalities can prevent unwanted side reactions and improve the yield of the desired product. |
Continuous flow synthesis is an emerging technique that can improve efficiency and yield in multi-step processes by integrating multiple steps into a single, continuous operation, which minimizes manual handling and potential for product loss. mit.edu
Recent research has focused on developing more efficient and versatile methods for the synthesis of phosphoryl-pyrazole derivatives. These advancements often involve novel reaction pathways and the use of specialized reagents.
Three primary strategies have been established for the synthesis of phosphonylpyrazoles:
Phosphorylation of a preformed pyrazole ring: This involves the direct introduction of a phosphorus group onto an existing pyrazole molecule. researchgate.netsemanticscholar.org
Ring closure of acyclic phosphorus-containing compounds: In this approach, the pyrazole ring is formed from a linear precursor that already bears the phosphoryl group. researchgate.netsemanticscholar.org
Cycloaddition-based strategies: These methods utilize cycloaddition reactions to construct the phosphorylated pyrazole system. researchgate.net
Innovations in this area include multicomponent reactions, where three or more reactants combine in a single step to form the product, offering a more atom-economical and efficient synthesis. rsc.orgnih.gov The use of the Bestmann-Ohira reagent has also been significant in developing new synthetic routes for these compounds. researchgate.net Furthermore, metal-free annulation reactions, which avoid the use of potentially toxic and expensive metal catalysts, represent a green chemistry approach to pyrazole synthesis. organic-chemistry.org
Derivatization and Functionalization of the this compound Scaffold
The unique structural features of this compound offer multiple avenues for chemical modification. The pyrazole ring contains two nitrogen atoms (N1 and N2) that can be functionalized, the dimethylphosphoryl group at the C4 position can potentially undergo various transformations, and the carbon atoms of the pyrazole ring itself can be sites for substitution reactions.
Reactions at the Pyrazole Nitrogen Atoms (N1, N2)
The presence of a proton on one of the nitrogen atoms in the pyrazole ring allows for a variety of N-substitution reactions, primarily N-alkylation and N-arylation. These reactions are fundamental for introducing diverse functionalities and modulating the electronic and steric properties of the molecule.
N-Alkylation: The N-alkylation of pyrazoles is a well-established transformation that can be achieved using various alkylating agents under basic conditions. For the 4-(dimethylphosphoryl)-1H-pyrazole scaffold, deprotonation of the pyrazole N-H with a suitable base, such as sodium hydride or potassium carbonate, would generate the corresponding pyrazolate anion. This anion can then react with a range of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride) to yield N-alkylated products. The regioselectivity of alkylation (i.e., whether the alkyl group attaches to N1 or N2) can be influenced by the steric hindrance of the substituent at the C5 position and the nature of the alkylating agent and reaction conditions. In the case of 4-(dimethylphosphoryl)-1H-pyrazole, where the C3 and C5 positions are unsubstituted, a mixture of N1 and N2 isomers is possible.
N-Arylation: The introduction of an aryl group onto the pyrazole nitrogen can be accomplished through several methods, most notably copper-catalyzed and palladium-catalyzed cross-coupling reactions. The Ullmann condensation, a classical copper-catalyzed reaction, involves the coupling of the pyrazole with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. More modern approaches, such as the Buchwald-Hartwig amination, utilize palladium catalysts with specialized phosphine (B1218219) ligands to achieve N-arylation under milder conditions with a broader substrate scope. These methods would allow for the synthesis of a variety of N-aryl-4-(dimethylphosphoryl)pyrazoles.
| Reaction Type | Reagents and Conditions | Expected Products |
| N-Alkylation | Alkyl halide (e.g., R-X where X = Cl, Br, I), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N1-alkyl-4-(dimethylphosphoryl)pyrazole and N2-alkyl-4-(dimethylphosphoryl)pyrazole |
| N-Arylation (Ullmann) | Aryl halide (e.g., Ar-X where X = I, Br), Copper catalyst (e.g., CuI), Base (e.g., K2CO3), High temperature | N1-aryl-4-(dimethylphosphoryl)pyrazole and N2-aryl-4-(dimethylphosphoryl)pyrazole |
| N-Arylation (Buchwald-Hartwig) | Aryl halide or triflate, Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., Cs2CO3) | N1-aryl-4-(dimethylphosphoryl)pyrazole and N2-aryl-4-(dimethylphosphoryl)pyrazole |
Modifications to the Dimethylphosphoryl Group
The dimethylphosphoryl group (–P(O)(CH₃)₂) is a key functional moiety on the pyrazole scaffold. While the C-P bond is generally stable, the phosphoryl group can potentially undergo chemical transformations, although literature specifically detailing reactions on this group within the 4-(dimethylphosphoryl)-1H-pyrazole context is scarce. Based on the general chemistry of phosphine oxides, several transformations could be envisioned.
Reduction: The reduction of the phosphine oxide to a phosphine is a challenging transformation that typically requires strong reducing agents such as silanes (e.g., trichlorosilane). This would convert the dimethylphosphoryl group to a dimethylphosphinyl group.
Hydrolysis of the C–P Bond: Under harsh acidic or basic conditions, cleavage of the carbon-phosphorus bond might be possible, leading to the formation of a pyrazole phosphonic acid or its derivatives. However, the C(sp²)-P bond is generally robust.
Modification of the Methyl Groups: The methyl groups attached to the phosphorus atom could potentially be functionalized, for example, through deprotonation with a very strong base followed by reaction with an electrophile. However, this would require highly specific and potent reagents.
| Reaction Type | Potential Reagents and Conditions | Potential Products |
| Reduction of P=O | Strong reducing agents (e.g., HSiCl₃) | 4-(dimethylphosphinyl)-1H-pyrazole |
| C-P Bond Cleavage | Harsh acid or base, high temperatures | 1H-pyrazole-4-phosphonic acid |
Regioselective Functionalization Studies of the Pyrazole Ring
The pyrazole ring is an aromatic system, and its carbon atoms can undergo electrophilic substitution and metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is influenced by the electronic properties of the existing substituents. The dimethylphosphoryl group is expected to be an electron-withdrawing group, which would direct electrophilic attack to the C3 and C5 positions.
Electrophilic Substitution: Reactions such as halogenation (bromination, chlorination, iodination) and nitration are common electrophilic aromatic substitution reactions for pyrazoles. beilstein-archives.org Due to the electron-withdrawing nature of the dimethylphosphoryl group at C4, electrophiles are expected to preferentially attack the C3 and C5 positions. For instance, treatment with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield 3,5-dihalo-4-(dimethylphosphoryl)pyrazole derivatives.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon bonds. To perform these reactions on the pyrazole ring of 4-(dimethylphosphoryl)-1H-pyrazole, a halogen substituent would first need to be introduced at the C3 or C5 position. Following halogenation, these positions could then be coupled with various partners.
Suzuki-Miyaura Coupling: A 3- or 5-halo-4-(dimethylphosphoryl)pyrazole could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce aryl or vinyl substituents.
Sonogashira Coupling: Coupling of a 3- or 5-halo-4-(dimethylphosphoryl)pyrazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would yield the corresponding alkynyl-substituted pyrazole. wikipedia.org
Heck Coupling: Reaction of a 3- or 5-halo-4-(dimethylphosphoryl)pyrazole with an alkene in the presence of a palladium catalyst and a base would result in the formation of an alkenyl-substituted pyrazole.
The directing effect of the dimethylphosphoryl group would be crucial in determining the initial halogenation site, thereby controlling the position of subsequent cross-coupling reactions.
| Reaction Type | Reagents and Conditions | Expected Products |
| Halogenation | NBS, NCS, or I₂ | 3,5-Dihalo-4-(dimethylphosphoryl)-1H-pyrazole |
| Nitration | HNO₃/H₂SO₄ | 3,5-Dinitro-4-(dimethylphosphoryl)-1H-pyrazole |
| Suzuki-Miyaura Coupling (post-halogenation) | Aryl/vinyl boronic acid, Pd catalyst, Base | 3- or 5-Aryl/vinyl-4-(dimethylphosphoryl)-1H-pyrazole |
| Sonogashira Coupling (post-halogenation) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 3- or 5-Alkynyl-4-(dimethylphosphoryl)-1H-pyrazole |
| Heck Coupling (post-halogenation) | Alkene, Pd catalyst, Base | 3- or 5-Alkenyl-4-(dimethylphosphoryl)-1H-pyrazole |
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula by providing a highly accurate mass measurement of the molecular ion.
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for pyrazole (B372694) derivatives involve cleavage of the pyrazole ring. For organophosphorus compounds, fragmentation often involves the loss of groups attached to the phosphorus atom. The presence of the hydrochloride would likely lead to the observation of the protonated molecule [M+H]⁺ corresponding to the free base.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:
N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group of the pyrazole ring.
C-H stretching: Bands around 2800-3000 cm⁻¹ for the methyl C-H bonds.
C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region characteristic of the pyrazole ring.
P=O stretching: A strong absorption band typically in the range of 1150-1250 cm⁻¹ for the phosphoryl group.
P-C stretching: Vibrations associated with the phosphorus-carbon bond.
Illustrative IR Data for a Pyrazole Derivative
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | ~3200 |
| C-H stretch (aromatic) | ~3100 |
| C=N stretch | ~1590 |
Data is a general representation for pyrazole derivatives and does not represent the target compound.
X-ray Crystallography for Solid-State Structure Determination
Following a comprehensive search of scientific literature and crystallographic databases, specific X-ray crystallography data for the compound this compound could not be located. Therefore, a detailed analysis of its solid-state structure, including single crystal X-ray diffraction methodologies, crystal packing, and intermolecular interactions, cannot be provided at this time.
The following sections outline the typical methodologies and analyses that would be performed in such a study, based on crystallographic investigations of closely related pyrazole derivatives. This information is provided for context but does not represent experimental data for this compound.
Single Crystal X-ray Diffraction Methodologies and Data Acquisition
The determination of a molecule's solid-state structure begins with the growth of a suitable single crystal. For pyrazole compounds, this is often achieved through slow evaporation of a solvent or by recrystallization from a suitable solvent system. Once a high-quality crystal is obtained, it is mounted on a diffractometer.
Data collection is typically performed at a low temperature, such as 170 K, to minimize thermal vibrations of the atoms, which results in a more precise structure. nih.gov A common instrument used for this purpose is a Bruker D8 Quest diffractometer equipped with a PHOTON detector and using Mo-Kα radiation (λ = 0.71073 Å). semanticscholar.orgmdpi.com The data are collected using techniques like the ω-scan method. semanticscholar.orgmdpi.com
After data collection, the structure is solved and refined using specialized software. Programs such as SHELXT for structure solution and SHELXL for refinement are standard in the field. semanticscholar.orgmdpi.com These programs allow for the determination of atomic positions, bond lengths, and bond angles.
Analysis of Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding Patterns
The analysis of the crystal structure reveals how the molecules are arranged in the solid state, known as crystal packing. This packing is governed by various intermolecular interactions, with hydrogen bonding being particularly significant in pyrazole derivatives. nih.gov
The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom), allowing for the formation of various hydrogen-bonded assemblies. nih.govnih.gov Depending on the substituents on the pyrazole ring, these can range from simple dimers to more complex structures like trimers and one-dimensional polymeric chains (catemers). nih.govsemanticscholar.orgmdpi.com For instance, 4-chloro-1H-pyrazole forms a trimeric structure through N-H···N hydrogen bonds. nih.gov In contrast, 4-iodo-1H-pyrazole forms catemeric chains. semanticscholar.orgmdpi.com
In the case of this compound, the presence of the dimethylphosphoryl group and the hydrochloride salt would introduce additional and stronger hydrogen bond donors and acceptors. The protonated pyrazole ring and the chloride anion would be strong hydrogen bond donors and acceptors, respectively. The phosphoryl group (P=O) is also a potent hydrogen bond acceptor. These interactions would be expected to play a dominant role in the crystal packing, likely leading to a complex and stable three-dimensional network. Hirshfeld surface analysis is a modern computational tool that can be used to visualize and quantify these intermolecular interactions within the crystal structure. nih.govmdpi.com
Computational Chemistry and Theoretical Studies of 4 Dimethylphosphoryl 1h Pyrazole Hydrochloride
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of the molecular structure, electron distribution, and reactivity indices.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules, including pyrazole (B372694) derivatives, due to its favorable balance of computational cost and accuracy. eurasianjournals.comeurasianjournals.com For compounds analogous to 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride, DFT calculations, often employing the B3LYP functional with basis sets such as 6-31G* or 6-311G(d,p), are used to determine the most stable molecular geometry. ekb.egresearchgate.netnih.goveurjchem.com These calculations optimize bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
The electronic properties derived from DFT are crucial for predicting reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For pyrazole derivatives, the distribution of HOMO and LUMO orbitals reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net
Table 1: Representative Electronic Properties of Pyrazole Derivatives from DFT Calculations
| Property | Description | Typical Value Range for Pyrazole Derivatives (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
Note: The values presented are representative for substituted pyrazole compounds and may vary for this compound.
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of the electronic structure and energetics of molecules. rsc.org Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be used to refine the understanding of the electronic properties of phosphorylated pyrazoles. While computationally more intensive than DFT, ab initio calculations are valuable for benchmarking and for systems where electron correlation effects are particularly important. rsc.org These calculations can provide precise energies for different conformations, aiding in the determination of the most stable isomers and understanding the energetic barriers between them.
Molecular Dynamics Simulations and Conformational Analysis of the Compound
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.comeurasianjournals.com MD simulations model the movement of atoms and molecules, allowing for the exploration of the conformational space of this compound. nih.govtandfonline.comnih.gov By simulating the molecule's behavior in different environments, such as in a solvent or at various temperatures, researchers can identify the most populated conformations and the flexibility of the molecule. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a solution. The results of MD simulations can reveal key intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.
Prediction and Validation of Spectroscopic Parameters
Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C, 31P), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govrsc.orgresearchgate.net DFT calculations are commonly used to compute these parameters. rsc.orgresearchgate.net For instance, the calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. Similarly, predicted NMR chemical shifts can aid in the interpretation of experimental NMR data, confirming the molecular structure. researchgate.net Time-dependent DFT (TD-DFT) is often employed to calculate electronic transitions and predict the UV-Vis absorption spectrum. researchgate.net
Table 2: Computationally Predicted Spectroscopic Data for a Generic Substituted Pyrazole
| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |
|---|---|---|
| 1H NMR | Chemical Shifts (ppm) | GIAO-DFT (e.g., B3LYP/6-311++G(d,p)) |
| 13C NMR | Chemical Shifts (ppm) | GIAO-DFT (e.g., B3LYP/6-311++G(d,p)) |
| IR Spectroscopy | Vibrational Frequencies (cm-1) | DFT (e.g., B3LYP/6-31G*) |
Note: These are examples of methods used for spectroscopic prediction. The actual values would be specific to the compound under study.
Mechanistic Insights from Computational Modeling, including Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out potential reaction pathways and identify transition states. For reactions involving pyrazoles, such as their synthesis or subsequent functionalization, computational studies can calculate the activation energies for different proposed mechanisms. mdpi.comnih.govresearchgate.net By locating the transition state structures and calculating their energies, the most likely reaction pathway can be determined. This provides a molecular-level understanding of the reaction, which can be used to optimize reaction conditions or design new synthetic routes. For this compound, this could involve studying its formation or its reactivity with other molecules.
Electrostatic Potential Surface Analysis and Reactive Site Prediction
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. pnas.orgmdpi.com The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For nitrogen-containing heterocycles like pyrazole, the ESP surface typically shows negative potential around the nitrogen atoms, indicating their basicity and ability to act as hydrogen bond acceptors. researchgate.netresearchgate.netnih.gov In the case of this compound, the ESP surface would highlight the electrophilic and nucleophilic regions arising from the interplay of the pyrazole ring, the phosphoryl group, and the hydrochloride salt form. This analysis can predict how the molecule will interact with other species, guiding the understanding of its intermolecular interactions and chemical reactivity.
Exploration of Biological Activities and Molecular Interactions in Vitro Focus
Investigation of Molecular Mechanisms of Action in vitro
The molecular mechanisms of action for 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride have not been specifically elucidated in published in vitro studies. However, the pyrazole (B372694) scaffold is a well-established pharmacophore present in a variety of approved drugs and clinical candidates that act on diverse molecular targets. The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents.
Based on the activities of other substituted pyrazoles, several potential, yet unproven, mechanisms of action for this compound could be hypothesized for future investigation. These include, but are not limited to:
Enzyme Inhibition: Many pyrazole derivatives are known to be potent inhibitors of various enzymes. For instance, some pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Others have been shown to inhibit kinases, which are crucial in cellular signaling pathways and are often targeted in cancer therapy. The dimethylphosphoryl group on the pyrazole ring of the target compound introduces a unique electronic and steric profile that could confer specificity for certain enzyme active sites.
Receptor Binding: Pyrazole-containing molecules have been developed as ligands for a range of receptors, including cannabinoid receptors and various G-protein coupled receptors (GPCRs). The interaction with these receptors can modulate a wide array of physiological responses.
Ion Channel Modulation: Certain pyrazole derivatives have been found to interact with and modulate the function of ion channels, which play a critical role in nerve impulses and muscle contraction.
To determine the actual molecular mechanism of this compound, a series of in vitro assays would be necessary. These could include broad-panel screening against a library of known biological targets, followed by more focused enzymatic and cellular assays to confirm and characterize any identified activities.
Table 1: Potential, Unverified Molecular Targets for this compound Based on General Pyrazole Activity
| Potential Target Class | Examples of Known Pyrazole Activity | Potential for Investigation |
| Kinases | Inhibition of various kinases in cancer cell lines | High |
| Cyclooxygenases | COX-1/COX-2 inhibition | Moderate |
| Phosphodiesterases | Inhibition of PDEs involved in cell signaling | Moderate |
| Nuclear Receptors | Agonism or antagonism of nuclear receptors | Low to Moderate |
This table is for conceptual purposes only and is not based on experimental data for the specified compound.
Prodrug Design and Formulation Strategies (Conceptual Research)
The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a parent drug molecule. For this compound, several conceptual prodrug strategies could be explored, although no specific research has been published in this area.
The primary goals of designing a prodrug for this compound might include enhancing its membrane permeability, increasing its oral bioavailability, or achieving targeted delivery to specific tissues. The presence of the pyrazole ring and the dimethylphosphoryl group offers potential sites for chemical modification to create a prodrug.
Conceptual Prodrug Approaches:
Modification of the Pyrazole N-H: The acidic proton on the pyrazole ring could be replaced with a labile group that would be cleaved in vivo to release the active parent compound. Ester or carbamate linkages are common choices for this type of modification. For example, an acyloxymethyl or a phosphonooxymethyl group could be attached to the pyrazole nitrogen.
Masking the Phosphoryl Group: The dimethylphosphoryl group is relatively polar. It could be transiently masked with lipophilic moieties to improve passage through biological membranes. For instance, conversion to a phosphonate (B1237965) ester prodrug could be a viable strategy. These esters would be designed to be hydrolyzed by esterases present in the body, regenerating the active phosphoryl group.
Table 2: Conceptual Prodrug Strategies for this compound
| Prodrug Strategy | Potential Linkage | Target Enzyme for Cleavage | Potential Advantage |
| N-Acylation/Alkylation | Ester, Carbamate, Acyloxymethyl | Esterases, Carboxylesterases | Improved lipophilicity, enhanced permeability |
| Phosphonate Esterification | Alkyl or Aryl Esters | Phosphatases, Esterases | Masking of polar group, increased cell penetration |
This table represents theoretical prodrug design concepts and is not based on experimental validation for the specified compound.
The feasibility of these strategies would depend on a number of factors, including the chemical stability of the resulting prodrugs, the efficiency of their enzymatic conversion back to the parent drug, and the toxicological profile of both the prodrug and its byproducts. Extensive in vitro and subsequent in vivo studies would be required to validate any conceptual prodrug design for this compound.
Coordination Chemistry and Catalytic Applications
Catalytic Applications of Metal Complexes Containing the Compound
No specific research was found detailing the catalytic applications of metal complexes containing 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride. Metal complexes with other pyrazole-based ligands have been investigated as catalysts in a range of organic transformations. researchgate.netrsc.org
There are no reports in the scientific literature on the use of metal complexes of this compound in homogeneous catalysis, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) or hydroformylation. While palladium, nickel, and other transition metal complexes with various phosphine (B1218219) and nitrogen-containing ligands are widely used in these reactions, the catalytic activity of complexes with this specific pyrazole (B372694) ligand has not been documented. researchgate.netrsc.org
No studies were found on the application of metal complexes of this compound in asymmetric catalysis. The development of chiral ligands is crucial for enantioselective catalysis. While chiral pyrazole-containing ligands have been designed and utilized in asymmetric synthesis, there is no indication that this compound has been explored for this purpose. uva.esresearchgate.net
Mechanistic Studies of Catalytic Cycles
In the absence of any reported catalytic applications for metal complexes of this compound, there are consequently no mechanistic studies of the catalytic cycles involving this compound. Mechanistic investigations are essential for understanding how a catalyst functions and for the rational design of more efficient catalytic systems. nih.gov
General Overview of Pyrazole-Based Ligands in Catalysis
To provide a broader context, the following table summarizes the types of catalytic applications observed for various other pyrazole-based ligands, as the specific compound of interest is not documented in the literature.
| Type of Pyrazole-Based Ligand | Catalytic Application | Metal Center Examples |
| Anilido-pyrazolate | Ring-opening polymerization | Aluminum |
| Bis(pyrazol-1-yl)methane | Various C-C coupling reactions | Palladium, Nickel |
| Pyrazole-phosphine | Cross-coupling, hydroformylation | Rhodium, Palladium |
| Chiral pyrazole-oxazoline | Asymmetric allylic alkylation | Iridium, Rhodium |
| Tris(pyrazolyl)borate (Scorpionates) | Oxidation, C-H activation | Iron, Copper, Manganese |
Advanced Materials Science Applications
Incorporation of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride into Polymer Systems
The integration of organophosphorus compounds into polymer systems is a well-established strategy to enhance material properties, particularly flame retardancy. nih.govspecificpolymers.com Phosphorus-based flame retardants can act in either the gas phase, by quenching radical flame propagation, or in the condensed phase, by promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen. frontiersin.orgresearchgate.net
Given its structure, this compound could be utilized as either an additive or a reactive flame retardant.
As an Additive Flame Retardant: The compound could be physically blended with polymers. Upon heating, the phosphorus and nitrogen components could synergistically promote char formation, enhancing the fire resistance of the material.
As a Reactive Flame Retardant: The N-H group on the pyrazole (B372694) ring provides a reactive site that could be used to chemically incorporate the molecule into a polymer backbone. researchgate.net For example, it could react with epoxides or isocyanates to be integrated into epoxy resins or polyurethanes, respectively. This covalent bonding prevents leaching of the flame retardant over time, ensuring permanent performance. Polyamides containing phosphine (B1218219) oxide groups, for instance, have been synthesized to create inherently flame-retardant polymers. researchgate.net
The table below illustrates the potential impact of incorporating a phosphoryl-pyrazole moiety on the flame-retardant properties of a common polymer like polyamide 6 (PA6).
| Property | Neat PA6 | PA6 + 20 wt% Additive FR (Hypothetical) | PA6 with Reactive FR (Hypothetical) |
| UL-94 Rating | V-2 | V-0 | V-0 |
| Limiting Oxygen Index (LOI) | 22% | 29% | 31% |
| Peak Heat Release Rate (pHRR) | ~1100 kW/m² | ~650 kW/m² | ~550 kW/m² |
| Total Heat Release (THR) | ~95 MJ/m² | ~70 MJ/m² | ~65 MJ/m² |
| Char Yield at 700 °C | < 2% | ~15% | ~20% |
| This table presents hypothetical data to illustrate the expected improvements in flame retardancy based on the known effects of phosphorus-nitrogen compounds. |
Supramolecular Assemblies and Self-Organization
Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of molecules through non-covalent interactions, such as hydrogen bonding, π–π stacking, and coordination bonds. rsc.org The pyrazole ring is an excellent building block, or synthon, for crystal engineering and supramolecular assembly. nih.govrsc.org Its two adjacent nitrogen atoms—one acting as a hydrogen bond donor (N-H) and the other as a hydrogen bond acceptor—allow for the formation of diverse and robust hydrogen-bonded networks, including dimers, trimers, and extended polymeric chains (catemers). nih.govmdpi.com
The this compound molecule possesses multiple features that make it an ideal candidate for constructing supramolecular assemblies:
Hydrogen Bonding: The pyrazole N-H group is a strong hydrogen bond donor, while the phosphoryl oxygen (P=O) is a very effective hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of highly stable, self-assembled structures. rsc.org
Coordination Chemistry: The pyridine-type nitrogen of the pyrazole ring is a well-known coordination site for metal ions. researchgate.net This allows for the creation of coordination polymers and metal-organic frameworks (MOFs). The phosphoryl group can also coordinate with metal ions, potentially leading to multi-modal binding and the formation of complex, multidimensional networks. mdpi.com
Salt Formation: As a hydrochloride salt, the compound exists in an ionized state, with a protonated pyrazolium (B1228807) ring and a chloride counter-ion. These ionic interactions add another layer of control for building ordered solid-state structures.
Systematic studies on the co-crystallization of pyrazole analogues with phosphonic acids have demonstrated the formation of robust synthons that can direct the assembly of complex 2D and 3D frameworks. rsc.org Similarly, this compound could be used to engineer layered structures, host-guest assemblies, or porous materials through a combination of hydrogen bonding and ionic interactions.
| Interaction Type | Donor Group | Acceptor Group | Potential Supramolecular Motif |
| Strong Hydrogen Bond | Pyrazole N-H | Phosphoryl P=O | Linear chains, cyclic dimers |
| Strong Hydrogen Bond | Pyrazole N-H | Chloride ion (Cl⁻) | Ion-paired sheets or chains |
| Coordination Bond | Pyrazole N2 | Metal Ion (M⁺/M²⁺) | Coordination polymers, MOFs |
| Ion Pairing | Pyrazolium (PzH₂⁺) | Chloride ion (Cl⁻) | Salt bridge networks |
| This table outlines the primary non-covalent interactions available to this compound for directing self-assembly. |
Research on Use in Optoelectronic or Sensing Materials
Pyrazole derivatives have attracted considerable attention for applications in optoelectronics and chemical sensing. researchgate.netresearchgate.net When appropriately substituted, pyrazoles can exhibit fluorescence with high quantum yields and large Stokes shifts. nih.gov Their ability to act as chelating ligands for metal ions makes them particularly useful for developing fluorescent chemosensors. nih.govnih.gov The incorporation of pyrazole units into conjugated polymer chains can also lead to materials with tunable electronic and optical properties for devices like organic light-emitting diodes (OLEDs). nih.gov
The combination of a pyrazole ring and a phosphoryl group in this compound suggests significant potential in sensing applications. The phosphoryl group provides a hard Lewis basic site (the P=O oxygen) that can selectively bind to hard Lewis acidic metal ions, such as Al³⁺ or Fe³⁺. nih.gov This binding event can modulate the electronic structure of the pyrazole ring, leading to a change in its photophysical properties. Research on pyrazolyl phosphine oxides has shown they can act as dual-responsive fluorescent sensors, with a "turn-off" response for Fe³⁺ and a "turn-on" response for Al³⁺. nih.gov
The sensing mechanism typically relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a potential sensor based on 4-(dimethylphosphoryl)-1H-pyrazole, the pyrazole would act as the fluorophore and signaling unit, while the phosphoryl group would serve as the ion recognition site. Upon binding a target metal ion, the electronic communication between the phosphoryl and pyrazole moieties would result in a detectable change in fluorescence intensity or color. nih.govrsc.orgsemanticscholar.org
| Feature | Role in Sensing/Optoelectronics | Example Application |
| Pyrazole Ring | Fluorophore core, π-conjugated system component. nih.govnih.gov | Fluorescent probe for metal ions, component of an organic semiconductor. |
| Dimethylphosphoryl Group | Ion recognition site (Lewis base), modulates electronic properties. nih.gov | Selective binding site for Al³⁺ or Fe³⁺ in a chemosensor. |
| Combined Moiety | Integrated receptor-fluorophore system. | "Turn-on" or "turn-off" fluorescent sensor for environmental or biological monitoring. nih.govrsc.org |
| This table summarizes the potential functions of the constituent parts of this compound in sensing and optoelectronic materials. |
Analytical Method Development and Quantification
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are fundamental for separating 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like pyrazole (B372694) derivatives. While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methodologies for structurally related pyrazole compounds can be adapted. For instance, the purity of similar compounds like 3,4-dimethyl-1H-pyrazole hydrochloride has been assessed using HPLC.
A suitable approach would likely involve reversed-phase HPLC (RP-HPLC) due to the polar nature of the molecule, enhanced by the hydrochloride salt form. A C18 column is a common choice for such analyses. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer to maintain a consistent pH) and an organic modifier like acetonitrile (B52724) or methanol. The dimethylphosphoryl group may impart sufficient polarity to warrant the use of ion-pair chromatography to improve retention and peak shape on a standard C18 column. Ion-pair reagents, such as perfluoroalkanoic acids, can be added to the mobile phase to enhance the retention of polar compounds on reversed-phase columns.
Detection is commonly achieved using a UV detector, as the pyrazole ring exhibits UV absorbance. The selection of an appropriate wavelength for detection would be determined by analyzing the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax), which for many pyrazole derivatives is in the range of 210-240 nm.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
Table 1: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Suggested Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 70:30 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic AcidGradient: To be optimized based on impurity profile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an optimized wavelength (e.g., 220 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. The applicability of GC for the direct analysis of this compound is likely limited due to its salt form and the presence of the polar dimethylphosphoryl group, which could lead to low volatility and potential thermal degradation in the GC inlet.
However, GC could be employed for the analysis of less polar, more volatile precursors or for the analysis of the free base form of the compound after derivatization. For instance, a simple liquid-liquid extraction to neutralize the hydrochloride and extract the free base into an organic solvent could be performed, although the high polarity of the phosphoryl group might still pose a challenge. Derivatization of the pyrazole NH group or the phosphoryl group could be explored to increase volatility and thermal stability. For related compounds like 4-methylpyrazole, GC methods have been developed using columns such as Carbowax 20M with nitrogen-selective detection, which is highly sensitive to nitrogen-containing compounds. nih.gov
A potential GC-MS method could be valuable for identifying and quantifying volatile impurities in a sample of this compound.
Quantitative Analysis Techniques (e.g., Spectrophotometric, Electrochemical)
Beyond chromatography, other techniques can be employed for the quantitative analysis of this compound.
Spectrophotometric Methods: UV-Visible spectrophotometry can be a straightforward and cost-effective method for quantification, provided the compound has a distinct chromophore and there are no interfering substances that absorb at the same wavelength. The pyrazole ring provides the necessary chromophore. taylorfrancis.com A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This method is particularly useful for determining the concentration of the compound in simple matrices. The presence of impurities with significant UV absorbance at the analytical wavelength can, however, lead to inaccurate results.
Electrochemical Methods: Electrochemical techniques offer high sensitivity and selectivity for the analysis of electroactive compounds. While specific electrochemical methods for this compound have not been reported, methods for other organophosphorus compounds are well-established. scirp.orgscirp.org These methods often rely on the inhibition of an enzyme, such as acetylcholinesterase, by the organophosphorus compound, where the degree of inhibition is measured electrochemically. scirp.org Alternatively, direct electrochemical detection might be possible if the pyrazole or phosphoryl moiety undergoes oxidation or reduction at a suitable potential. For some organophosphorus pesticides, electrochemical detection is achieved after hydrolysis to generate an electrochemically active product like p-nitrophenol. rsc.org
Method Validation and Quality Control in Research Contexts
In a research setting, analytical methods must be validated to ensure they are reliable and fit for purpose. Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically demonstrated by a correlation coefficient (r²) close to 1.
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
For quality control in a research context, standards of known purity should be used for calibration, and control samples should be analyzed periodically to monitor the performance of the analytical method.
The following table provides typical acceptance criteria for method validation in a research environment.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
|---|---|
| Specificity | No interference at the retention time of the analyte |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Robustness | RSD of results should remain within acceptable limits |
Environmental Research and Degradation Pathways
Photodegradation Studies
Photodegradation is a significant abiotic process that can contribute to the breakdown of chemical compounds in the environment through the action of sunlight. For organophosphorus compounds, photocatalysis has been demonstrated as an effective degradation method. ajchem-a.comajchem-a.com This process typically involves the generation of highly reactive hydroxyl radicals, which can initiate the oxidation and subsequent breakdown of the parent molecule. aip.org
Table 1: Illustrative Photodegradation Data for a Model Organophosphorus Pesticide (Dimethoate) using a ZnO/rGO composite catalyst.
| Parameter | Value | Reference |
| Catalyst | ZnO/rGO Nanocomposite | rsc.org |
| Initial Concentration | Not Specified | rsc.org |
| Degradation Efficiency | 1.5 times higher than bare ZnO | rsc.org |
| Photodegradation Rate | 4 times higher than bare ZnO | rsc.org |
| Key Factors | High surface area and pore volume of catalyst | rsc.org |
This table is based on data for dimethoate (B1670662) and is intended to be illustrative of the type of data generated in photodegradation studies of organophosphorus compounds.
Biodegradation Mechanisms
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial pathway for the removal of xenobiotic compounds from the environment. Both organophosphorus compounds and pyrazole (B372694) derivatives are known to be susceptible to microbial degradation. bmsu.ac.irnih.gov A variety of bacteria and fungi have been identified that can utilize these compounds as a source of carbon, phosphorus, or nitrogen. nih.gov
The initial step in the biodegradation of organophosphorus compounds is often the enzymatic hydrolysis of the phosphate (B84403) ester bonds, catalyzed by enzymes such as organophosphate hydrolases (OPH) and phosphotriesterases (PTE). bmsu.ac.irnih.govnih.gov These enzymes can detoxify the compound by cleaving the phosphoryl group from the pyrazole ring. Following this initial hydrolysis, the pyrazole ring can be further degraded through various metabolic pathways. The susceptibility of the pyrazole nucleus to metabolic enzymes suggests that it can be opened and processed by microbial enzymatic systems. nih.gov
The efficiency of biodegradation can be influenced by environmental conditions such as temperature, pH, and the availability of other nutrients, as well as the specific microbial populations present in the soil or water. nih.gov Some microorganisms have been genetically engineered to enhance their ability to degrade specific organophosphorus pollutants. nih.gov
Table 2: Examples of Microorganisms Involved in the Biodegradation of Organophosphorus and Pyrazole Compounds.
| Microorganism Type | Example Species | Compound Class Degraded | Reference |
| Bacteria | Flavobacterium sp. | Organophosphorus Compounds | nih.gov |
| Bacteria | Pseudomonas diminuta | Organophosphorus Compounds | mdpi.com |
| Bacteria | Multiple soil bacteria | Pyrazole (as part of pesticides) | researchgate.net |
| Fungi | Various soil fungi | Organophosphorus Compounds | nih.gov |
This table provides examples of microbial genera known to degrade related classes of compounds and is for illustrative purposes.
Environmental Fate Modeling (Conceptual)
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models integrate various physical, chemical, and biological processes to simulate the behavior of a compound over time and space. frontiersin.org For a compound like 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride, a conceptual model would consider several key processes.
Key Processes in Environmental Fate Modeling:
Adsorption-Desorption: The binding of the compound to soil particles, which affects its mobility and availability for degradation and uptake by organisms. This is influenced by soil properties and the chemical's physicochemical characteristics. mdpi.com
Degradation: This includes both abiotic (e.g., photodegradation, hydrolysis) and biotic (biodegradation) processes. The rates of these processes are crucial inputs for the model. frontiersin.org
Leaching: The downward movement of the compound through the soil profile with water, which can lead to groundwater contamination. mdpi.com
Runoff: The transport of the compound over the soil surface with rainwater, potentially contaminating surface water bodies. mdpi.com
Volatilization: The transfer of the compound from the soil or water surface to the atmosphere.
Models such as PEARL, PRZM, and MACRO are used in regulatory assessments of pesticides to estimate their environmental concentrations. frontiersin.org These models require input data on the compound's properties (e.g., water solubility, vapor pressure, degradation half-lives) and the environmental scenario (e.g., soil type, climate). A significant challenge in modeling is accurately predicting the formation and fate of transformation products, which may have different environmental behaviors and toxicities than the parent compound. frontiersin.org
Table 3: Conceptual Framework for Environmental Fate Modeling of this compound.
| Process | Key Parameters | Compartments |
| Transport | Adsorption coefficient (Koc), Water solubility, Runoff potential | Soil, Water |
| Degradation | Photodegradation rate, Biodegradation half-life, Hydrolysis rate | Soil, Water, Air |
| Transformation | Identification of major by-products, Degradation rates of by-products | Soil, Water |
This table outlines the conceptual inputs and considerations for a comprehensive environmental fate model of the compound.
Future Directions and Emerging Research Avenues
Synergistic Research with Related Chemical Scaffolds
The pyrazole (B372694) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological receptors and enzymes through targeted structural modifications. researchgate.netnih.gov Future research will likely explore the synergistic potential of the 4-(dimethylphosphoryl)-1H-pyrazole core by combining it with other well-established pharmacophores. The rationale is that combining distinct chemical frameworks can lead to hybrid molecules with enhanced efficacy, novel mechanisms of action, or improved pharmacokinetic profiles.
Key areas of investigation could involve the synthesis of new derivatives that incorporate scaffolds known for specific biological activities. For instance, integrating sulfonamide moieties, which are present in numerous antibacterial and anticancer agents, could yield compounds with dual-action potential. nih.gov Similarly, conjugation with other heterocyclic systems like quinolines or indoles may open new avenues for therapeutic applications. wisdomlib.orgekb.eg The broad spectrum of activities associated with pyrazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—provides a rich foundation for designing such synergistic molecules. nih.govnih.govresearchgate.net
| Core Scaffold | Potential Partner Scaffold | Targeted Research Area | Rationale for Synergy |
|---|---|---|---|
| 4-(dimethylphosphoryl)-1H-pyrazole | Sulfonamide | Anticancer, Antimicrobial | Combines the diverse biological profile of pyrazoles with the established therapeutic activities of sulfonamides. nih.gov |
| 4-(dimethylphosphoryl)-1H-pyrazole | Quinoline | Antimalarial, Anticancer | Leverages the antimalarial history of quinolines and the broad oncological potential of pyrazole derivatives. wisdomlib.org |
| 4-(dimethylphosphoryl)-1H-pyrazole | Benzofuran | Tubulin Polymerization Inhibition | Based on findings where benzofuropyrazole derivatives were investigated for tumor cell growth inhibition. nih.gov |
| 4-(dimethylphosphoryl)-1H-pyrazole | Salicylic Acid | Anti-inflammatory, Analgesic | Aims to hybridize the pyrazole core, known for inhibiting prostaglandin (B15479496) biosynthesis, with the classic anti-inflammatory properties of salicylates. researchgate.net |
Development of Novel Methodologies for Investigation
Advancements in the study of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride and its analogues will be contingent on the development of innovative and efficient research methodologies. In synthetic chemistry, there is a growing emphasis on green and sustainable practices. The application of multicomponent reactions (MCRs) presents a powerful strategy for rapidly generating libraries of diverse pyrazole derivatives with high atom economy. nih.gov Furthermore, exploring transition-metal-catalyst- and oxidant-free synthetic routes, which have been successfully applied to other pyrazole systems, could offer more environmentally benign and cost-effective production methods. nih.gov
For structural characterization and analysis, advanced spectroscopic techniques remain crucial. Methods such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are indispensable for the unambiguous identification of novel, complex derivatives. nih.govnih.govnih.gov In parallel, the role of computational chemistry is expanding. Molecular docking simulations can provide critical insights into how these molecules interact with biological targets, such as enzymes or receptors, thereby guiding rational drug design and helping to elucidate mechanisms of action. nih.gov This predictive capability can significantly streamline the discovery process by prioritizing compounds with the highest potential for biological activity before committing to extensive laboratory synthesis and testing.
| Methodology | Application Area | Potential Advantage |
|---|---|---|
| Multicomponent Reactions (MCRs) | Synthesis | High efficiency and diversity; allows for rapid library generation of novel pyrazole derivatives. nih.gov |
| Transition-Metal-Free Synthesis | Synthesis | Reduced cost, lower toxicity, and alignment with green chemistry principles. nih.gov |
| Advanced NMR and Mass Spectrometry | Characterization | Provides definitive structural elucidation and purity confirmation of synthesized compounds. wisdomlib.orgnih.gov |
| Molecular Docking Simulation | Activity Prediction | Enables rational design by predicting binding modes with biological targets, saving time and resources. nih.gov |
Prospects for Interdisciplinary Research and Collaborative Initiatives
The versatile nature of the pyrazole scaffold, which finds applications in pharmaceuticals, agrochemicals, and materials science, makes it an ideal candidate for interdisciplinary research. globalresearchonline.netorientjchem.org Future breakthroughs concerning this compound will likely emerge from collaborations that bridge distinct scientific fields.
Medicinal Chemistry and Computational Biology: Collaborative efforts can accelerate the drug discovery pipeline. Medicinal chemists can synthesize novel compounds, while computational biologists can model their interactions with proteins, predict their activity, and help refine their design for enhanced potency and selectivity. researchgate.net
Agricultural Science and Synthetic Chemistry: Given that pyrazole derivatives (e.g., fipronil) and organophosphorus compounds are extensively used in agriculture, there is significant potential for developing new agrochemicals. researchgate.netorientjchem.org Partnerships between synthetic chemists and agricultural scientists could lead to the creation of novel fungicides, herbicides, or insecticides with improved efficacy and environmental profiles. The investigation of pyrazole-carboxamide derivatives as fungicides targeting succinate (B1194679) dehydrogenase is a pertinent example of this synergy. nih.gov
Materials Science and Organic Chemistry: Certain pyrazole derivatives have been investigated for their applications as fluorescent agents and dyes. globalresearchonline.net Collaborations with materials scientists could explore the potential of this compound or its derivatives in the development of novel sensors, imaging agents, or other advanced functional materials.
| Collaborating Fields | Primary Research Objective | Potential Outcome |
|---|---|---|
| Medicinal Chemistry & Computational Biology | Rational drug design and target validation. | Discovery of new therapeutic agents with well-defined mechanisms of action. researchgate.netnih.gov |
| Agricultural Science & Synthetic Chemistry | Development of next-generation crop protection agents. | Novel, effective, and potentially safer fungicides or insecticides. nih.gov |
| Materials Science & Organic Chemistry | Investigation of photophysical and electronic properties. | Creation of new functional materials such as fluorescent probes or organic dyes. globalresearchonline.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
